molecular formula C7H5Br2NO2 B12873335 4-Amino-2,5-dibromobenzoic acid

4-Amino-2,5-dibromobenzoic acid

Katalognummer: B12873335
Molekulargewicht: 294.93 g/mol
InChI-Schlüssel: FBUUGNPCSAPSHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2,5-dibromobenzoic acid is an organic compound with the molecular formula C7H5Br2NO2 It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2nd and 5th positions, and an amino group is substituted at the 4th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,5-dibromobenzoic acid typically involves the bromination of 4-aminobenzoic acid. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2nd and 5th positions of the benzoic acid ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The crude product is typically purified through recrystallization or column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2,5-dibromobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atoms can be reduced to form debrominated products.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Nitro-2,5-dibromobenzoic acid.

    Reduction: 2,5-Dibromobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Amino-2,5-dibromobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Amino-2,5-dibromobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the bromine atoms can participate in halogen bonding. These interactions can affect the structure and function of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dibromobenzoic acid: Lacks the amino group, making it less reactive in certain chemical reactions.

    4-Amino-3,5-dibromobenzoic acid: Similar structure but with bromine atoms at different positions, leading to different chemical properties.

    4-Amino-2,3-dibromobenzoic acid: Another isomer with different bromine substitution pattern.

Uniqueness

4-Amino-2,5-dibromobenzoic acid is unique due to the specific positioning of the amino and bromine groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form specific interactions with biomolecules makes it a valuable compound in research and industry.

Eigenschaften

Molekularformel

C7H5Br2NO2

Molekulargewicht

294.93 g/mol

IUPAC-Name

4-amino-2,5-dibromobenzoic acid

InChI

InChI=1S/C7H5Br2NO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,10H2,(H,11,12)

InChI-Schlüssel

FBUUGNPCSAPSHW-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1Br)N)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.